4-Phenylchalcone oxide
Overview
Description
Trans-4-Phenylchalcone Oxide: is a chemical compound known for its bioactive properties. It is a derivative of chalcone, a type of natural product found in many plants.
Preparation Methods
Synthetic Routes and Reaction Conditions: : Trans-4-Phenylchalcone Oxide can be synthesized through the reaction of trans-4-phenylchalcone with an oxidizing agent. The typical reaction involves the use of hydrogen peroxide or a peracid in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the oxide .
Industrial Production Methods: : While specific industrial production methods for Trans-4-Phenylchalcone Oxide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to achieve high purity suitable for research and development purposes .
Chemical Reactions Analysis
Types of Reactions: : Trans-4-Phenylchalcone Oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it back to the parent chalcone.
Substitution: It can undergo nucleophilic substitution reactions, where the oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction can yield the parent chalcone .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its bioactive properties, including anti-inflammatory and antimicrobial activities.
Medicine: Potential use as a drug candidate for treating various diseases due to its bioactivity.
Industry: Employed in the development of new materials and as a reference standard for quality control.
Mechanism of Action
The mechanism of action of Trans-4-Phenylchalcone Oxide involves its interaction with specific molecular targets. It has been shown to inhibit the production of nitric oxide in macrophages, which may contribute to its anti-inflammatory effects. The compound interacts with enzymes and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound, known for its wide range of bioactivities.
Flavonoids: Structurally related compounds with similar biological properties.
Isoflavonoids: Another class of related compounds with diverse bioactivities.
Uniqueness: : Trans-4-Phenylchalcone Oxide is unique due to its specific structural features and the presence of the oxide group, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes sets it apart from other similar compounds .
Properties
IUPAC Name |
phenyl-[3-(4-phenylphenyl)oxiran-2-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O2/c22-19(17-9-5-2-6-10-17)21-20(23-21)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,20-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVMKDUZFGWJAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C(O3)C(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901002648 | |
Record name | [3-([1,1'-Biphenyl]-4-yl)oxiran-2-yl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901002648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82389-34-2 | |
Record name | 4-Phenylchalcone oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082389342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [3-([1,1'-Biphenyl]-4-yl)oxiran-2-yl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901002648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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